![molecular formula C9H13NO2 B1271856 1-Amino-3-phenoxypropan-2-ol CAS No. 4287-19-8](/img/structure/B1271856.png)
1-Amino-3-phenoxypropan-2-ol
Overview
Description
“1-Amino-3-phenoxypropan-2-ol” is a chemical compound with the molecular formula C9H13NO2 . It is synthesized by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst .
Synthesis Analysis
The synthesis of “1-Amino-3-phenoxypropan-2-ol” involves the reaction of propylene oxide with phenol in the presence of an Al2O3-MgO/Fe3O4 catalyst . Further studies have been conducted to discover antibiotics that selectively kill metabolically dormant bacteria . Another study has reported the synthesis of light yellow solid derivatives of the compound .
Molecular Structure Analysis
The molecular structure of “1-Amino-3-phenoxypropan-2-ol” can be represented by the InChI code: InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2
. More details about its 3D conformer and 2D structure can be found in various databases .
Physical And Chemical Properties Analysis
“1-Amino-3-phenoxypropan-2-ol” has a molecular weight of 167.20 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass and monoisotopic mass are 167.094628657 g/mol . The compound has a topological polar surface area of 55.5 Ų . Its complexity, as computed by Cactvs 3.4.8.18, is 113 .
Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial activity against antibiotic-resistant strains of diverse bacterial pathogens . It has been found to be effective against the clinically relevant ESKAPE pathogens, including Enterobacter aerogenes, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterococcus faecium, and Burkholderia cenocepacia .
Anti-Persister Compound
The compound has been described as an anti-persister compound, capable of directly killing persister cells of the Gram-negative pathogen Pseudomonas aeruginosa . This suggests its potential use in treating chronic infections caused by these persistent bacteria.
Biofilm Inhibition and Eradication
The compound has demonstrated effective biofilm inhibition and eradication, particularly in biofilm models of P. aeruginosa and S. aureus . This suggests its potential use in preventing and treating biofilm-associated infections.
Adjuvant for Antibacterial Combination Therapy
The compound has shown potential as an adjuvant for antibacterial combination therapy . It has been found to re-enable killing of antibiotic-resistant strains and effectively lower the required antibiotic concentrations .
Pre-clinical Infection Models
The compound has shown promising results in pre-clinical infection models. For instance, Caenorhabditis elegans infected with P. aeruginosa showed a significant improvement in survival when the compound was added to conventional antibiotic treatment .
6. Research and Development of New Antibiotics Given its broad-spectrum activity and effectiveness against antibiotic-resistant strains, the compound could be used in the research and development of new antibiotics .
Future Directions
The future directions for the study of “1-Amino-3-phenoxypropan-2-ol” could involve further characterization of the compound . More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety and hazards. This could lead to potential applications in various fields, such as the development of new antibiotics .
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-phenoxypropan-2-ol is the bacterial cells, specifically the Gram-negative and Gram-positive pathogens . The compound has shown significant activity against these bacterial cells, making it a potential candidate for the treatment of bacterial infections .
Mode of Action
1-Amino-3-phenoxypropan-2-ol interacts with its targets by causing extensive membrane damage . This interaction results in the impairment of the bacterial outer and inner membranes . The compound’s mode of action is primarily based on its ability to cause membrane damage, leading to the death of the bacterial cells .
Biochemical Pathways
The compound’s ability to cause extensive membrane damage suggests that it disrupts the normal functioning of the bacterial cell membrane . This disruption could affect various biochemical pathways within the bacterial cells, leading to their death .
Pharmacokinetics
The compound’s molecular weight of167.21 suggests that it may have good bioavailability
Result of Action
The result of the action of 1-Amino-3-phenoxypropan-2-ol is the direct and efficient killing of persister cells from both Gram-negative and Gram-positive pathogens . The compound has shown to potentiate antibiotic activity in several in vitro and in vivo infection models and possesses promising anti-biofilm activity . Strikingly, it restores antibiotic sensitivity even in resistant strains .
properties
IUPAC Name |
1-amino-3-phenoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962749 | |
Record name | 1-Amino-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenoxypropan-2-ol | |
CAS RN |
4287-19-8 | |
Record name | 2-Propanol, 1-amino-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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